molecular formula C11H14N2O B2455218 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine CAS No. 2199275-50-6

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine

Cat. No.: B2455218
CAS No.: 2199275-50-6
M. Wt: 190.246
InChI Key: KCCSGRYPHFPJGW-UHFFFAOYSA-N
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Description

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine is a heterocyclic compound with the molecular formula C11H14N2O and a molecular weight of 190.246 g/mol.

Preparation Methods

The synthesis of 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine involves several steps. One common synthetic route includes the reaction of cyclopent-3-en-1-ylmethanol with 6-methylpyridazine under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of different derivatives.

Scientific Research Applications

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity is being explored for potential therapeutic applications.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application.

Comparison with Similar Compounds

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine can be compared with other similar compounds, such as:

  • 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile
  • 3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one These compounds share structural similarities but differ in their specific functional groups and potential applications.

Properties

IUPAC Name

3-(cyclopent-3-en-1-ylmethoxy)-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-6-7-11(13-12-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSGRYPHFPJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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